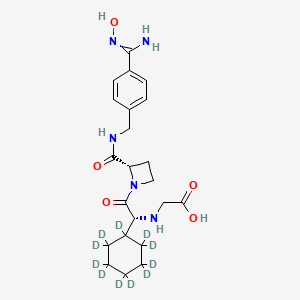
N-Hydroxy Melagatran-d11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy Melagatran-d11 is a labeled analogue of N-Hydroxy Melagatran, which is a prodrug and an intermediate in the preparation of Melagatran. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine. The molecular formula of this compound is C22H20D11N5O5, and it has a molecular weight of 456.58.
Preparation Methods
The synthesis of N-Hydroxy Melagatran-d11 involves several steps, starting from the precursor compounds. The synthetic route typically includes the introduction of deuterium atoms to achieve the labeled analogue. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield of the final product .
Chemical Reactions Analysis
N-Hydroxy Melagatran-d11 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of corresponding oxides, while reduction reactions may yield reduced forms of the compound.
Scientific Research Applications
N-Hydroxy Melagatran-d11 is widely used in scientific research due to its labeled nature, which allows for detailed studies of metabolic pathways and reaction mechanisms. In chemistry, it is used as a reference compound for chemical identification, qualitative and quantitative analysis, and detection. In biology and medicine, it is used for imaging, diagnosis, and studying metabolic pathways in vivo. The compound’s stable isotope labeling makes it a valuable tool for researchers studying various biological processes.
Mechanism of Action
The mechanism of action of N-Hydroxy Melagatran-d11 involves its conversion to Melagatran, which is a direct thrombin inhibitor. Thrombin is a key enzyme in the coagulation cascade, and its inhibition prevents the formation of blood clots. The molecular targets of Melagatran include thrombin and other components of the coagulation pathway. The inhibition of thrombin by Melagatran leads to anticoagulant effects, making it useful in the treatment of thromboembolic disorders .
Comparison with Similar Compounds
N-Hydroxy Melagatran-d11 is similar to other compounds such as Ximelagatran, Ethyl Melagatran, and Hydroxy Melagatran. These compounds share similar structures and mechanisms of action, as they are all direct thrombin inhibitors. this compound is unique due to its labeled nature, which allows for detailed studies using techniques such as nuclear magnetic resonance (NMR) and mass spectrometry. This labeling provides a distinct advantage in research applications, making it a valuable tool for scientists .
Properties
Molecular Formula |
C22H31N5O5 |
|---|---|
Molecular Weight |
456.6 g/mol |
IUPAC Name |
2-[[(1R)-2-[(2S)-2-[[4-(N'-hydroxycarbamimidoyl)phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxo-1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)ethyl]amino]acetic acid |
InChI |
InChI=1S/C22H31N5O5/c23-20(26-32)16-8-6-14(7-9-16)12-25-21(30)17-10-11-27(17)22(31)19(24-13-18(28)29)15-4-2-1-3-5-15/h6-9,15,17,19,24,32H,1-5,10-13H2,(H2,23,26)(H,25,30)(H,28,29)/t17-,19+/m0/s1/i1D2,2D2,3D2,4D2,5D2,15D |
InChI Key |
NIPUHXUEGZHFLD-BXLRSMTBSA-N |
Isomeric SMILES |
[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])[C@H](C(=O)N2CC[C@H]2C(=O)NCC3=CC=C(C=C3)C(=NO)N)NCC(=O)O)([2H])[2H])([2H])[2H])[2H] |
Canonical SMILES |
C1CCC(CC1)C(C(=O)N2CCC2C(=O)NCC3=CC=C(C=C3)C(=NO)N)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl [11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl] carbonate](/img/structure/B13862588.png)
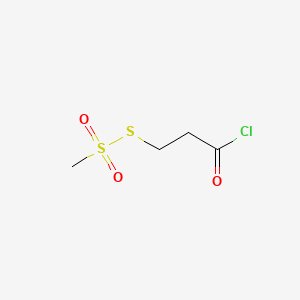
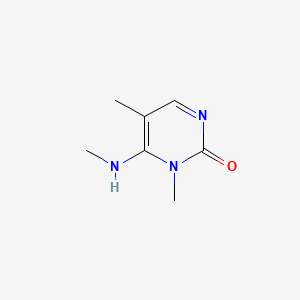
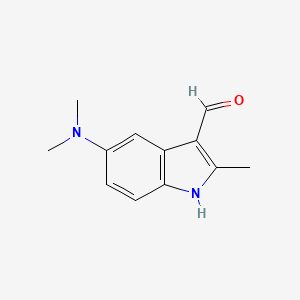
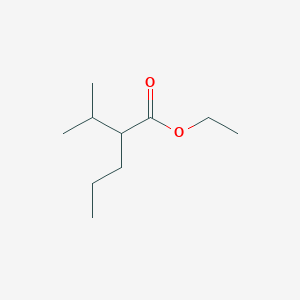
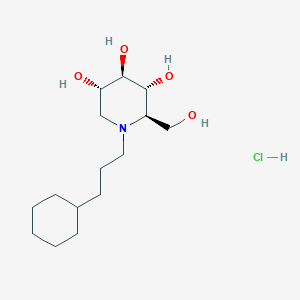
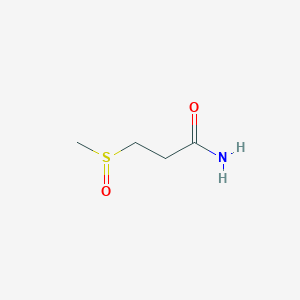
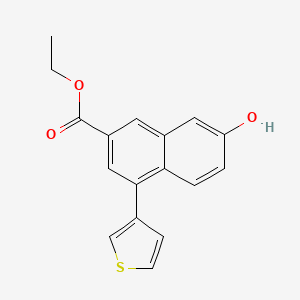
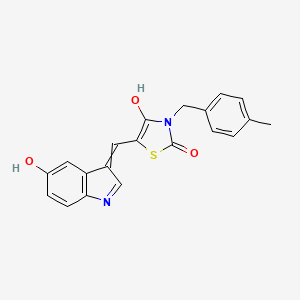
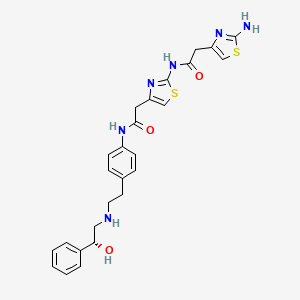

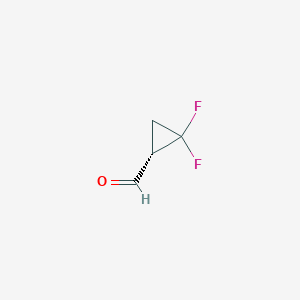
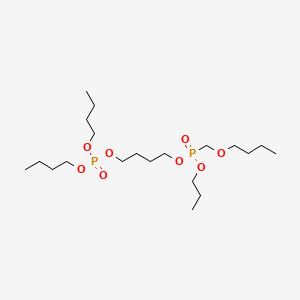
![2-amino-9-[(2R,3R,4S,5R)-5-(azidomethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B13862657.png)
